Tizanidine hydrochloride

Descripción general

Descripción

El clorhidrato de tizanidina es un relajante muscular esquelético de acción central y un agonista de los receptores alfa-2 adrenérgicos. Se utiliza principalmente para el tratamiento de la espasticidad, que es una afección caracterizada por un aumento anormal del tono muscular o rigidez. Este compuesto es conocido por su capacidad para reducir la espasticidad muscular al inhibir la liberación de neurotransmisores excitatorios .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El clorhidrato de tizanidina puede sintetizarse mediante la reacción de 4-amino-5-cloro-2,1,3-benzotiadiazol con 1H-imidazol, 2-cloro-4,5-dihidro-, clorhidrato. La reacción implica la formación de un sistema de anillo benzotiadiazol, que luego se hace reaccionar con el derivado de imidazol para formar tizanidina .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de tizanidina se produce disolviendo el compuesto sintetizado en un solvente adecuado y luego acidificando la solución con cloruro de hidrógeno para obtener la sal clorhidrato en alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de tizanidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes productos de oxidación dependiendo de las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazol u otros grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de cloro u otros sitios reactivos en el anillo de benzotiadiazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de imidazol desclorados o reducidos .

Aplicaciones Científicas De Investigación

El clorhidrato de tizanidina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los agonistas de los receptores alfa-2 adrenérgicos.

Biología: La investigación sobre sus efectos en la liberación de neurotransmisores y la espasticidad muscular proporciona información sobre el funcionamiento del sistema nervioso central.

Medicina: El clorhidrato de tizanidina se estudia ampliamente por su potencial terapéutico en el tratamiento de afecciones como la esclerosis múltiple, las lesiones de la médula espinal y la parálisis cerebral.

Industria: Se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos para mejorar su biodisponibilidad y eficacia terapéutica

Mecanismo De Acción

El clorhidrato de tizanidina ejerce sus efectos actuando como un agonista de los receptores alfa-2 adrenérgicos. Reduce la espasticidad al aumentar la inhibición presináptica de las neuronas motoras, lo que disminuye la liberación de neurotransmisores excitatorios como el glutamato y el aspartato. Esta acción ayuda a reducir el tono muscular y la espasticidad sin afectar significativamente la fuerza muscular .

Compuestos Similares:

Ciclobenzaprina: Otro relajante muscular utilizado para el tratamiento a corto plazo de los espasmos musculares. Tiene una duración de acción más larga en comparación con el clorhidrato de tizanidina.

Baclofén: Utilizado para tratar la espasticidad muscular asociada a la esclerosis múltiple y las lesiones de la médula espinal.

Unicidad del Clorhidrato de Tizanidina: El clorhidrato de tizanidina es único debido a su acción específica en los receptores alfa-2 adrenérgicos, lo que le permite reducir eficazmente la espasticidad muscular con una duración de acción relativamente corta. Esto lo hace adecuado para el manejo de episodios agudos de espasticidad, brindando flexibilidad en la dosificación y minimizando los efectos secundarios a largo plazo .

Comparación Con Compuestos Similares

Cyclobenzaprine: Another muscle relaxant used for short-term treatment of muscle spasms. It has a longer duration of action compared to tizanidine hydrochloride.

Baclofen: Used for treating muscle spasticity associated with multiple sclerosis and spinal cord injuries.

Uniqueness of this compound: this compound is unique due to its specific action on alpha-2 adrenergic receptors, which allows it to effectively reduce muscle spasticity with a relatively short duration of action. This makes it suitable for managing acute episodes of spasticity, providing flexibility in dosing and minimizing long-term side effects .

Actividad Biológica

Tizanidine hydrochloride is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. It functions as an agonist at alpha-2 adrenergic receptors, which plays a crucial role in its pharmacological effects. This article discusses the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.

Tizanidine exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to presynaptic inhibition of motor neurons, resulting in decreased release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity.

- Alpha-2 Adrenergic Receptor Agonism : Tizanidine's primary mechanism involves agonizing alpha-2 receptors, which reduces neuronal excitability and muscle tone.

- Effects on Polysynaptic Reflexes : The drug shows a stronger effect on polysynaptic reflexes compared to monosynaptic reflexes, indicating its targeted action on complex neural pathways involved in muscle control .

Biological Activity and Efficacy

Tizanidine has demonstrated significant biological activity in various studies, particularly concerning its antinociceptive properties and efficacy in reducing muscle spasticity.

Table 1: Summary of Biological Activities

Case Studies and Clinical Findings

- Postoperative Pain Management : A randomized controlled trial indicated that tizanidine effectively reduced early postoperative pain when compared to clonidine, highlighting its analgesic properties alongside muscle relaxation .

- Spasticity in Multiple Sclerosis : In clinical settings, tizanidine has been reported to significantly alleviate spasticity in patients with multiple sclerosis, allowing improved functionality and quality of life .

- Pharmacokinetic Studies : Research assessing the bioequivalence between intact tizanidine capsules and those mixed with applesauce revealed significant differences in absorption profiles, necessitating careful monitoring when switching formulations .

Adverse Effects and Safety Profile

While tizanidine is generally well-tolerated, it possesses a narrow therapeutic index, which can lead to adverse effects if not monitored properly. Common side effects include:

Propiedades

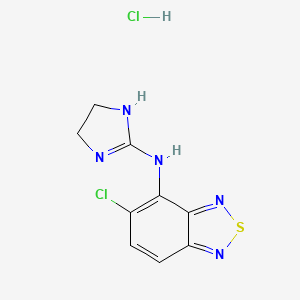

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51322-75-9 (Parent) | |

| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046990 | |

| Record name | Tizanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64461-82-1 | |

| Record name | Tizanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tizanidine hydrochloride exert its muscle relaxant effects?

A1: this compound is a centrally acting muscle relaxant that acts as an agonist at α2-adrenergic receptor sites. [, , ] By stimulating these receptors in the central nervous system, it is believed to reduce the release of excitatory amino acids, such as glutamate, from spinal interneurons. This, in turn, decreases the excitability of motor neurons and leads to a reduction in muscle tone and spasticity. [, , , ]

Q2: What are the downstream effects of this compound binding to α2-adrenergic receptors?

A2: Binding of this compound to α2-adrenergic receptors leads to several downstream effects, including:

- Inhibition of neurotransmitter release: This includes excitatory neurotransmitters like glutamate, which plays a key role in muscle contraction. [, , , ]

- Modulation of pain pathways: this compound may also influence pain perception by altering signaling in pain pathways. [, , , , ]

- Reduction of sympathetic nervous system activity: This can lead to effects such as decreased blood pressure and heart rate. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H9ClN5S+·Cl−. Its molecular weight is 290.18 g/mol. []

Q4: Are there any spectroscopic techniques that can be used to characterize this compound?

A4: Yes, several spectroscopic techniques can be used to characterize this compound, including:

- UV-Vis Spectrophotometry: this compound exhibits maximum absorbance at specific wavelengths in the UV range, allowing for quantitative analysis in solutions. [, , , , ]

- FTIR Spectroscopy: This technique helps identify functional groups and analyze drug-excipient compatibility in formulations. [, , ]

- (1)H NMR Spectroscopy: This method can be used to determine the correct tautomeric form of tizanidine in solution. []

Q5: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound in formulations?

A5: Several strategies can be employed to enhance the formulation of this compound:

- Microencapsulation: Encapsulating the drug in microspheres or microemulsions can improve its solubility, protect it from degradation, and enable sustained release. [, , , ]

- Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach involves formulating the drug in a mixture that spontaneously forms microemulsions upon contact with aqueous media, improving solubility and bioavailability. []

- Fast-Dissolving Tablets: Utilizing superdisintegrants in tablet formulations enables rapid disintegration in saliva, potentially enhancing patient compliance and drug absorption. [, , , ]

- Transdermal Patches: Developing transdermal patches offers an alternative route of administration to bypass first-pass metabolism and provide sustained drug delivery over extended periods. []

- Buccal Tablets: These tablets utilize mucoadhesive polymers like locust bean gum to adhere to the buccal mucosa, offering localized and prolonged drug delivery. [, ]

Q6: How is this compound absorbed, distributed, metabolized, and excreted?

A7: this compound is well-absorbed orally but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of only 34-40%. [] It is widely distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP1A2. [] The elimination half-life is relatively short, around 2.5 hours, necessitating multiple daily doses for sustained therapeutic effects. [, ]

Q7: What are the primary therapeutic applications of this compound?

A7: this compound is primarily used for treating spasticity associated with:

Q8: What are the known side effects and safety concerns associated with this compound?

A8: Common side effects of this compound include:

Q9: What analytical methods are commonly used to quantify this compound?

A9: Several analytical techniques are employed to quantify this compound in various matrices:

- High-Performance Liquid Chromatography (HPLC): This versatile technique provides accurate and precise measurements in pharmaceutical formulations and biological samples. [, , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): A rapid and cost-effective method suitable for routine analysis of formulations. [, ]

- UV-Vis Spectrophotometry: This method offers a simple and accessible approach for quantifying this compound in solution. [, , ]

Q10: How are analytical methods validated for the analysis of this compound?

A11: Analytical methods for this compound are validated according to regulatory guidelines (e.g., ICH Q2B) to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ]

Q11: Are there any drug delivery strategies being explored to target this compound to specific tissues or improve its therapeutic index?

A11: While most current research focuses on optimizing conventional dosage forms (tablets, capsules), emerging research explores innovative drug delivery strategies for this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.